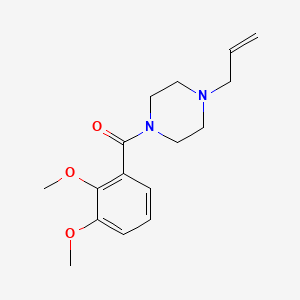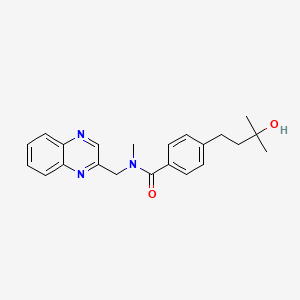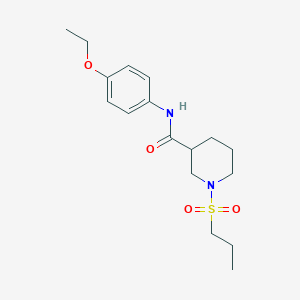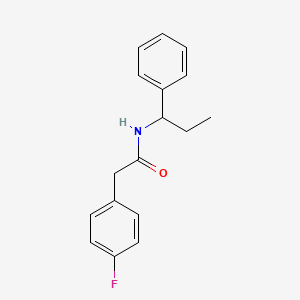![molecular formula C17H21ClN4O B5317870 6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine](/img/structure/B5317870.png)
6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine, also known as CEP-1347, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease.
作用機序
The mechanism of action of 6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine is complex and not fully understood. However, it is believed to work by inhibiting the activity of enzymes known as c-Jun N-terminal kinases (JNKs), which are involved in the process of cell death. By inhibiting the activity of these enzymes, this compound may be able to protect neurons from degeneration.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in laboratory experiments. These include the inhibition of JNK activity, the protection of neurons from degeneration, and the reduction of inflammation. These effects have been observed in a variety of cell types and animal models.
実験室実験の利点と制限
One advantage of using 6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine in lab experiments is that it has been extensively studied and its effects are well understood. This makes it a valuable tool for investigating the mechanisms of neurodegeneration and potential treatments for these diseases. However, one limitation of using this compound is that it has not yet been approved for use in humans, so its clinical applications are still uncertain.
将来の方向性
There are a number of potential future directions for research on 6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine. One area of focus could be the development of more potent and selective inhibitors of JNKs, which could be used to further investigate the role of these enzymes in neurodegeneration. Another area of focus could be the development of new therapeutic applications for this compound, such as the treatment of other neurodegenerative diseases or even non-neurological conditions. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential clinical applications.
合成法
The synthesis of 6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine involves a series of chemical reactions that result in the formation of the final compound. The process typically involves the use of various reagents and solvents, and requires specialized equipment and expertise. The exact details of the synthesis method are beyond the scope of this paper, but can be found in the scientific literature.
科学的研究の応用
6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine has been the subject of numerous scientific studies, primarily focused on its potential neuroprotective effects. Research has shown that this compound can inhibit the activity of enzymes that are involved in the degeneration of neurons, which may make it a promising candidate for the treatment of neurodegenerative diseases.
特性
IUPAC Name |
6-[2-(4-chlorophenyl)morpholin-4-yl]-N-ethyl-N-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O/c1-3-21(2)16-10-17(20-12-19-16)22-8-9-23-15(11-22)13-4-6-14(18)7-5-13/h4-7,10,12,15H,3,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCGJRRZFQOINX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NC=NC(=C1)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylsulfonyl]-4-methoxyphenyl}acetic acid](/img/structure/B5317798.png)
![4-(3-hydroxy-3-methylbutyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}benzamide](/img/structure/B5317803.png)

![1-[(3-methyl-5-isoxazolyl)carbonyl]-3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5317810.png)
![1,4-dimethyl-9-[3-(1H-pyrazol-4-yl)benzoyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5317815.png)
![2-(4-ethylphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-imidazole](/img/structure/B5317826.png)

![4-bromo-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5317846.png)
![1-[(4-isopropylphenyl)sulfonyl]pyrrolidine](/img/structure/B5317849.png)
![4-{5-[2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoic acid](/img/structure/B5317859.png)


![N,N-dimethyl-N'-(5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5317890.png)